molecular formula C10H9BN2O3S B1439237 (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid CAS No. 850567-34-9

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Cat. No.: B1439237
CAS No.: 850567-34-9
M. Wt: 248.07 g/mol
InChI Key: ORXREXRVDUFDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with thiazole-2-carboxamide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Reduced Thiazole Derivatives: Formed through reduction reactions.

Biological Activity

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic makes it particularly valuable in enzyme inhibition studies and organic synthesis. The thiazole ring contributes to the compound's biological activity, as thiazole derivatives are recognized for their diverse pharmacological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Enzyme Inhibition

This compound primarily acts as an enzyme inhibitor. Its boronic acid group allows it to form covalent bonds with serine residues in the active sites of serine proteases, effectively inhibiting their activity. This interaction is crucial for studying the mechanisms of these enzymes and developing potential therapeutic inhibitors .

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression profiles by interacting with transcription factors .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor effects. A series of structure-activity relationship (SAR) studies have demonstrated that modifications to the thiazole and phenyl rings can significantly enhance its inhibitory potency against cancer cell lines. For example, replacing certain functional groups has been shown to increase its effectiveness by up to 440 times in specific assays .

Anti-inflammatory Properties

The compound also displays strong anti-inflammatory activity. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that certain derivatives of thiazole-boronic acids can effectively reduce inflammation in animal models by inhibiting prostaglandin synthesis .

Case Studies

  • In Vitro Studies : In a study examining the effects of various boronic acids on tobacco cells, this compound was found to disrupt cellular structures significantly when applied at specific concentrations. The degree of disruption correlated with the binding strength of the boronic acid used, showcasing its potential as a tool for studying cellular responses to boron compounds .
  • Animal Models : In animal studies, varying dosages of this compound demonstrated a dose-dependent effect on liver toxicity and inflammation reduction. Lower doses exhibited minimal toxicity while effectively modulating biochemical pathways related to inflammation and cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility and stability under physiological conditions. This stability allows for prolonged effects on cellular functions without significant degradation over time, making it a promising candidate for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a thiazole-2-carboxamide-substituted aryl halide and a boronic acid/ester. Key steps include:

  • Substrate Preparation : Ensure aryl halide (e.g., bromo or iodo derivative) is activated for palladium catalysis.
  • Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in solvents like 1,2-dimethoxyethane/water under inert conditions .
  • Optimization : Adjust temperature (reflux vs. room temperature) and stoichiometry to minimize side reactions (e.g., protodeboronation). Evidence shows yields improve with precise control of anhydrous conditions and catalyst loading .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify boronic acid protons (~7-8 ppm) and thiazole carbamoyl linkages .
  • Mass Spectrometry : High-resolution LC-MS/MS to confirm molecular ion peaks and detect impurities (e.g., deboronated byproducts) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/B ratios .

Q. What are the key reactivity patterns of this boronic acid in cross-coupling reactions?

  • Methodological Answer : The compound participates in:

  • Suzuki-Miyaura Coupling : Forms C-C bonds with aryl halides, critical for constructing biaryl systems in drug discovery.
  • Chan-Lam Coupling : Copper-mediated C-N bond formation with amines, useful for functionalizing heterocycles .
  • pH Sensitivity : Boronic acid reactivity is pH-dependent; use buffered conditions (pH 7-9) to stabilize the tetrahedral boronate intermediate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and catalytic behavior of this compound?

  • Methodological Answer :

  • DFT Setup : Employ hybrid functionals (e.g., B3LYP) with exact exchange corrections to model boron’s electron-deficient center and thiazole’s π-conjugation .
  • Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding catalyst design for asymmetric synthesis .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous/organic reaction environments .

Q. How to resolve contradictions in catalytic efficiency data across different studies?

  • Methodological Answer :

  • Variable Control : Standardize catalyst loading, solvent purity, and oxygen exclusion (boronic acids oxidize readily) .
  • Impurity Profiling : Use LC-MS/MS to quantify trace deboronated or dimerized byproducts that may inhibit catalysis .
  • Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions to isolate substrate-specific effects .

Q. What strategies optimize the compound’s stability in biological assays?

  • Methodological Answer :

  • Protection Strategies : Convert to pinacol esters to prevent hydrolysis; regenerate active boronic acid in situ via mild acid treatment .
  • Buffer Compatibility : Avoid high-pH buffers (>9) that promote degradation; use HEPES or phosphate buffers (pH 7.4) .
  • Lyophilization : Stabilize the compound by freeze-drying under inert gas to prevent oxidation .

Q. How to design structure-activity relationship (SAR) studies targeting thiazole-boronic acid hybrids?

  • Methodological Answer :

  • Substituent Variation : Modify thiazole (e.g., 4-methyl vs. 5-nitro) and phenylboronic acid (e.g., meta vs. para substitution) to assess electronic/steric effects .
  • Biological Testing : Screen analogs for enzyme inhibition (e.g., proteasome or β-lactamase targets) using fluorescence-based assays .
  • Crystallography : Co-crystallize with target proteins (e.g., SARS-CoV-2 Mpro) to visualize boron-heterocycle interactions .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer :

  • LC-MS/MS Validation : Follow ICH Q2(R1) guidelines for sensitivity (LOD < 0.1 ppm), linearity (R² > 0.99), and recovery (90-110%) .
  • Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar boronic acid derivatives .
  • Internal Standards : Deuterated analogs (e.g., d₆-phenylboronic acid) improve quantification accuracy in complex matrices .

Properties

IUPAC Name

[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-16H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXREXRVDUFDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657269
Record name {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-34-9
Record name B-[3-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid
(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid
(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid
(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid
(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid
(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.